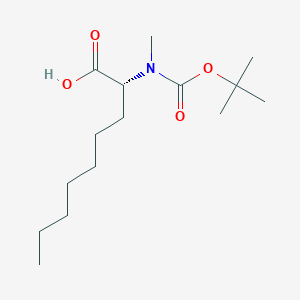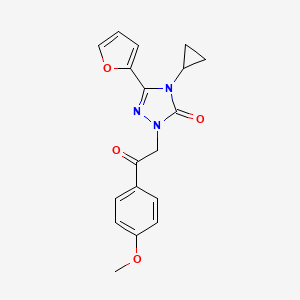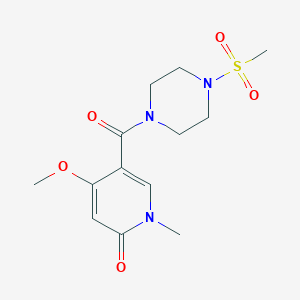![molecular formula C18H14ClN5OS B2605337 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide CAS No. 1359031-20-1](/img/structure/B2605337.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is DNA . This compound is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The interaction of this compound with DNA affects the biochemical pathways involved in DNA replication and transcription . By intercalating into the DNA helix, the compound disrupts these processes, leading to the inhibition of cancer cell proliferation . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles have been created for this compound . These profiles can provide valuable insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA structure and function, inhibition of DNA replication and transcription, and the potential induction of cell cycle arrest and apoptosis . These effects contribute to the compound’s anti-proliferative activity against cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide has been found to interact with DNA, specifically through the process of intercalation . This interaction involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA molecule . This property has led to the compound being investigated for its potential as an anticancer agent .
Cellular Effects
In cellular studies, this compound has been found to exhibit anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA can disrupt the process of DNA replication, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt the normal structure of the DNA molecule . This can interfere with the process of DNA replication, preventing the cell from dividing and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. The compound has been found to exhibit potent anti-proliferative effects against various cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-chloro-N-(4-chlorobenzyl)acetamide in the presence of a base such as potassium carbonate. This is followed by the cyclization of the intermediate product with 1,2,4-triazole-3-thiol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and have been studied for their potential as PCAF inhibitors.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and anticancer activity.
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and anticancer properties. Its structure allows for strong interactions with DNA, making it a potent candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQATCGSYDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)

![3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2605258.png)

![ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2605262.png)

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2605266.png)
![4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2605267.png)
![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2605271.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

